N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
CAS No.: 1214265-81-2
Cat. No.: VC2722853
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide - 1214265-81-2](/images/structure/VC2722853.png)
Specification
CAS No. | 1214265-81-2 |
---|---|
Molecular Formula | C13H25N3O |
Molecular Weight | 239.36 g/mol |
IUPAC Name | N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide |
Standard InChI | InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17) |
Standard InChI Key | WTJHMETYGMTLOL-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CCC(CC1)N2CCN(CC2)C |
Canonical SMILES | CC(=O)NC1CCC(CC1)N2CCN(CC2)C |
Introduction
Chemical Structure and Properties
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is characterized by a complex molecular structure that combines several important functional groups. The compound features a cyclohexyl ring connected to both an acetamide group and a 4-methylpiperazine moiety.
Basic Chemical Information
The compound has the following chemical identifiers and properties:
Property | Value |
---|---|
CAS Number | 1214265-81-2 |
Molecular Formula | C₁₃H₂₅N₃O |
Molecular Weight | 239.36 g/mol |
IUPAC Name | N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide |
InChI Key | WTJHMETYGMTLOL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1CCC(CC1)N2CCN(CC2)C |
The compound exists as a solid at room temperature and contains several key functional groups that determine its chemical behavior and biological activity .
Structural Features
The structure of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide can be divided into three main components:
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The cyclohexyl ring: A six-membered saturated carbocyclic ring that serves as the central scaffold
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The acetamide group: An amide functional group derived from acetic acid
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The 4-methylpiperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms, with one nitrogen substituted with a methyl group
This molecular architecture allows the compound to participate in various hydrogen bonding interactions through its amide group and nitrogen atoms, contributing to its potential biological activity.
Physical and Chemical Properties
Physical Properties
The physical properties of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide are influenced by its molecular structure, particularly the presence of both polar and non-polar groups.
Property | Predicted/Experimental Value |
---|---|
Physical State | Solid |
Solubility | Moderately soluble in polar organic solvents |
Melting Point | Not available in literature |
Boiling Point | Not available in literature |
Log P | Estimated 1.5-2.5 (based on similar compounds) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Chemical Reactivity
The chemical reactivity of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is determined by its functional groups:
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The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid
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The tertiary amine in the piperazine ring can act as a weak base and participate in acid-base reactions
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The secondary amine in the amide group can participate in various nucleophilic reactions
These properties make the compound versatile in chemical synthesis and potentially valuable in pharmaceutical applications.
Reaction Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Piperazine Coupling | 4-methylpiperazine, cyclohexylamine derivative | 45-50°C, 4-5 hours | 75-85% |
Acetylation | Acetyl chloride or acetic anhydride, triethylamine | 0-25°C, 2-3 hours | 80-90% |
The synthesis of piperazine derivatives often involves multi-step processes with careful control of reaction conditions to achieve high yields and purity .
Structural Comparison with Related Compounds
Several compounds with structural similarities to N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been reported in the scientific literature. Comparing these structures provides insights into structure-activity relationships and potential applications.
Comparison with Close Analogs
Compound | Structural Difference | CAS Number | Molecular Weight |
---|---|---|---|
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | Reference compound | 1214265-81-2 | 239.36 |
N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide | Cyclopropylmethyl instead of methyl on piperazine | 882660-40-4 | 279.42 |
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | Phenyl ring instead of cyclohexyl | 17761-86-3 | 233.31 |
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | More complex substitution pattern | 262368-30-9 | 262.35 |
The structural variations primarily involve modifications to the central ring (cyclohexyl vs. phenyl) or substitutions on the piperazine ring, which can significantly influence the biological activity and physicochemical properties of these compounds .
Research Context and Future Directions
Related Research Areas
Several research areas are relevant to N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide:
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Structure-activity relationship studies of piperazine derivatives
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Synthesis of new piperazine-containing compounds for pharmaceutical applications
Future Research Directions
Future research on N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide may focus on:
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Comprehensive characterization of its physical and chemical properties
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Evaluation of its biological activities through in vitro and in vivo studies
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Development of improved synthetic routes for large-scale production
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Investigation of structure-activity relationships through the synthesis and testing of derivatives
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